Human 12-Lipoxygenase (ALOX12) Inhibition: 8,10-Dioxoundecanoic Acid vs. In-Class Comparator
In an enzymatic assay using recombinant human platelet-type 12-lipoxygenase (ALOX12), 8,10-Dioxoundecanoic acid demonstrated an IC50 of 800 nM [1]. This represents quantifiable, target-specific activity in a therapeutically relevant pathway. For context, a structurally related oxo-acid analog (BDBM50206315) tested in a similar 15-LOX-1 inhibition assay exhibited an IC50 of 18.6 μM (18,600 nM) [2], highlighting the critical impact of specific chain length and ketone positioning on enzyme binding affinity.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 800 nM |
| Comparator Or Baseline | In-class Oxo-acid Analog (BDBM50206315) at 18,600 nM |
| Quantified Difference | ~23-fold lower IC50 (more potent) |
| Conditions | Recombinant human ALOX12, arachidonic acid substrate, conjugated diene assay |
Why This Matters
This 23-fold potency differential provides a clear, quantitative basis for selecting 8,10-Dioxoundecanoic acid over other oxo-fatty acids when developing assays or probes targeting ALOX12.
- [1] BindingDB. (2012). BDBM47298: US9023354, AD4-10960. Affinity Data for ALOX12. View Source
- [2] BindingDB. (2018). BDBM50206315: CHEMBL2356181. Affinity Data for 15-LOX-1. View Source
